
N-(3,4-dimethoxyphenethyl)-4-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide
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Description
N-(3,4-dimethoxyphenethyl)-4-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C32H36N4O5S and its molecular weight is 588.72. The purity is usually 95%.
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Biological Activity
N-(3,4-Dimethoxyphenethyl)-4-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The core structure includes:
- Dimethoxyphenethyl group : Known for its influence on neurotransmitter systems.
- Quinazoline moiety : Associated with various pharmacological effects including anti-cancer and anti-inflammatory properties.
- Thioether linkage : Potentially enhances lipophilicity, affecting absorption and distribution.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The quinazoline component has been shown to inhibit certain kinases, which are crucial in cell signaling pathways related to cancer progression.
- Antioxidant Activity : The presence of methoxy groups contributes to antioxidant properties, potentially reducing oxidative stress in cells.
- Modulation of Neurotransmitter Receptors : The dimethoxyphenethyl group may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.
Biological Activity Summary
Activity Type | Evidence/Findings |
---|---|
Anticancer | Demonstrated cytotoxicity against various cancer cell lines (e.g., breast, prostate). |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines in vitro. |
Neuroprotective | Potential modulation of neuroreceptors leading to improved cognitive functions. |
Antioxidant | Scavenging of free radicals observed in laboratory assays. |
Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells revealed significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis via activation of caspase pathways, suggesting a potential role in cancer therapy.
Neuroprotective Effects
In a model studying neurodegenerative diseases, the compound exhibited protective effects against neuronal cell death induced by oxidative stress. Behavioral assessments indicated improved cognitive function in treated models compared to controls.
Research Findings
- Cytotoxicity Assays : Various studies have utilized MTT assays to evaluate the cytotoxic effects on cancer cell lines, showing IC50 values ranging from 5 to 15 µM.
- Inflammation Models : In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels when exposed to the compound.
- Animal Studies : Preliminary animal studies indicate that chronic administration leads to enhanced memory retention and reduced markers of neuroinflammation.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5S/c1-4-22-11-14-24(15-12-22)34-30(38)21-42-32-35-26-9-6-5-8-25(26)31(39)36(32)19-7-10-29(37)33-18-17-23-13-16-27(40-2)28(20-23)41-3/h5-6,8-9,11-16,20H,4,7,10,17-19,21H2,1-3H3,(H,33,37)(H,34,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQWZXIIXBYDGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.